(R)-Terazosin

Description

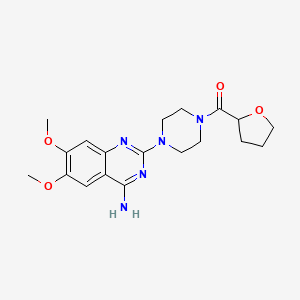

Structure

3D Structure

Properties

IUPAC Name |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-[(2R)-oxolan-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h10-11,14H,3-9H2,1-2H3,(H2,20,21,22)/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCKUSRYTPJJLNI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CCCO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)[C@H]4CCCO4)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-Terazosin: A Multifaceted Regulator Beyond Alpha-1 Blockade

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Terazosin, a quinazoline-based compound, is well-established as a selective alpha-1 adrenergic receptor antagonist for the treatment of benign prostatic hyperplasia and hypertension. However, emerging evidence reveals a compelling, multifaceted mechanism of action for its (R)-enantiomer that extends beyond its traditional pharmacological role. This technical guide delves into the core molecular interactions of (R)-Terazosin, focusing on its direct activation of phosphoglycerate kinase 1 (PGK1), its potential role as a phosphodiesterase (PDE) inhibitor, and its indirect influence on the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway. Through a comprehensive review of the existing literature, this document provides researchers, scientists, and drug development professionals with a detailed understanding of these novel mechanisms, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways. This deeper understanding of (R)-Terazosin's pleiotropic effects opens new avenues for its therapeutic application in neurodegenerative diseases and other conditions characterized by metabolic stress.

Introduction

While the clinical utility of racemic terazosin is attributed to its alpha-1 adrenergic blockade, recent investigations have unveiled non-canonical activities that are independent of this action.[1][2] These discoveries have centered on the compound's ability to modulate cellular metabolism and stress responses, with a particular focus on the (R)-enantiomer. This guide will systematically explore the evidence supporting these alternative mechanisms, providing a foundational resource for further research and development.

Activation of Phosphoglycerate Kinase 1 (PGK1)

A pivotal discovery in the expanded mechanism of action of terazosin is its direct interaction with and activation of phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway.[2] This interaction has been shown to be independent of its alpha-1 adrenergic receptor antagonism.[2]

Binding Affinity and Kinetics

Studies utilizing isothermal titration calorimetry (ITC) have quantified the binding affinity of racemic terazosin to PGK1. The dissociation constant (Kd) for this interaction has been determined, providing a measure of the binding strength.

| Compound | Target | Method | Dissociation Constant (Kd) | Reference |

| Racemic Terazosin | PGK1 | Isothermal Titration Calorimetry (ITC) | 2.9 µM | [3] |

| Racemic Terazosin | PGK1 | Isothermal Titration Calorimetry (ITC) | 2.78 µM |

Table 1: Binding Affinity of Racemic Terazosin for PGK1

Notably, the binding of terazosin to PGK1 exhibits a biphasic dose-response, with activation observed at lower concentrations and inhibition at higher concentrations. This complex interaction is thought to be a result of terazosin acting as a competitive inhibitor at the ADP/ATP binding site, which paradoxically can lead to an overall increase in enzymatic activity under certain conditions by facilitating product release.

Signaling Pathway

The activation of PGK1 by (R)-Terazosin initiates a cascade of events that enhance cellular energy metabolism and promote cell survival. By stimulating PGK1, terazosin increases the rate of glycolysis, leading to elevated intracellular ATP levels. This boost in cellular energy is believed to be a key contributor to its neuroprotective effects.

Experimental Protocols

A critical step in studying the specific effects of (R)-Terazosin is its separation from the (S)-enantiomer. High-performance liquid chromatography (HPLC) with a chiral stationary phase is the standard method for this purpose.

Protocol: Chiral HPLC Separation of Terazosin

-

Column: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or Chiralpak AD.

-

Mobile Phase: A mixture of methanol, water, and diethylamine (DEA) (e.g., 95:5:0.1, v/v/v) for reversed-phase conditions or methanol and DEA (e.g., 100:0.1, v/v) for polar organic mode.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 254 nm).

-

Sample Preparation: Dissolve racemic terazosin in the mobile phase.

-

Injection Volume: 10-20 µL.

-

Analysis: The two enantiomers will elute at different retention times, allowing for their collection and subsequent use in functional assays.

The enzymatic activity of PGK1 in the presence of (R)-Terazosin can be measured using a coupled enzyme assay.

Protocol: PGK1 Activity Assay

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl2, 2 mM DTT.

-

Reagents: Glyceraldehyde-3-phosphate (GAP), β-nicotinamide adenine dinucleotide (β-NAD), glyceraldehyde-3-phosphate dehydrogenase (GAPDH), recombinant human PGK1 protein, and adenosine diphosphate (ADP).

-

Procedure: a. Prepare a reaction mixture containing the reaction buffer, GAP, β-NAD, GAPDH, and PGK1 protein in a 96-well plate. b. Add the test compound ((R)-Terazosin) or vehicle control to the wells and incubate for 10 minutes at room temperature. c. Initiate the reaction by adding ADP. d. Measure the change in absorbance at 340 nm over time. The increase in NADH, produced by GAPDH, is proportional to the PGK1 activity.

-

Data Analysis: Calculate the relative PGK1 activity by comparing the rate of change in absorbance in the presence of (R)-Terazosin to the control.

Potential Phosphodiesterase (PDE) Inhibition

While the primary non-canonical target of terazosin is PGK1, there is indirect evidence suggesting a potential interaction with phosphodiesterase (PDE) enzymes. However, direct inhibition studies with specific IC50 values for the (R)-enantiomer are currently lacking in the public domain. The observed clinical interactions with PDE5 inhibitors suggest a potential for overlapping signaling pathways or off-target effects that warrant further investigation.

Experimental Protocol for PDE Inhibition Assay

To definitively determine if (R)-Terazosin directly inhibits PDE activity, a standard in vitro PDE assay can be employed.

Protocol: In Vitro Phosphodiesterase Inhibition Assay

-

Enzymes: A panel of recombinant human PDE enzymes (e.g., PDE1-11).

-

Substrate: Fluorescently labeled cAMP or cGMP.

-

Assay Principle: The assay measures the hydrolysis of the fluorescently labeled cyclic nucleotide by the PDE enzyme. Inhibition of the PDE results in a higher fluorescence signal from the unhydrolyzed substrate.

-

Procedure: a. Incubate the PDE enzyme with varying concentrations of (R)-Terazosin. b. Add the fluorescently labeled substrate to initiate the reaction. c. After a set incubation period, measure the fluorescence.

-

Data Analysis: Calculate the percent inhibition at each concentration of (R)-Terazosin and determine the IC50 value by fitting the data to a dose-response curve.

Indirect Influence on the HIF-1α Pathway

The activation of PGK1 and the subsequent increase in glycolysis by (R)-Terazosin may indirectly influence the hypoxia-inducible factor-1 alpha (HIF-1α) pathway. HIF-1α is a master regulator of the cellular response to hypoxia and is intricately linked to cellular metabolism. While direct evidence of terazosin modulating HIF-1α is scarce, the metabolic shift induced by PGK1 activation could create a cellular environment that impacts HIF-1α stability and activity.

Proposed Signaling Pathway

The proposed link between (R)-Terazosin and the HIF-1α pathway is through the metabolic reprogramming it induces. By enhancing glycolysis, (R)-Terazosin may alter the levels of metabolic intermediates that are known to regulate the activity of prolyl hydroxylases (PHDs), the enzymes responsible for HIF-1α degradation under normoxic conditions.

Experimental Protocols for Investigating HIF-1α Modulation

To investigate the potential effect of (R)-Terazosin on the HIF-1α pathway, the following experimental approaches can be utilized.

This technique can be used to assess the protein levels of HIF-1α in cells treated with (R)-Terazosin under both normoxic and hypoxic conditions.

Protocol: HIF-1α Western Blotting

-

Cell Culture: Culture cells (e.g., neuronal cell lines) and treat with varying concentrations of (R)-Terazosin.

-

Hypoxia Induction: Expose a subset of cells to hypoxic conditions (e.g., 1% O2) for a specified duration.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for HIF-1α.

-

Detection: Use a secondary antibody conjugated to a detectable marker (e.g., HRP) and visualize the protein bands.

-

Analysis: Quantify the band intensity to determine the relative levels of HIF-1α protein.

A reporter gene assay can be used to measure the transcriptional activity of HIF-1α.

Protocol: HIF-1α Reporter Assay

-

Cell Transfection: Transfect cells with a reporter plasmid containing a hypoxia-responsive element (HRE) upstream of a reporter gene (e.g., luciferase).

-

Treatment: Treat the transfected cells with (R)-Terazosin under normoxic and hypoxic conditions.

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity).

-

Analysis: An increase in reporter activity indicates an increase in HIF-1α transcriptional activity.

Neuroprotective Effects

The activation of PGK1 and the subsequent enhancement of glycolysis by terazosin have been linked to significant neuroprotective effects in various preclinical models of neurodegenerative diseases, including Parkinson's disease and amyotrophic lateral sclerosis (ALS).

Cellular Mechanisms of Neuroprotection

The neuroprotective actions of terazosin are thought to be mediated by several downstream effects of PGK1 activation:

-

Increased ATP Production: By boosting glycolysis, terazosin provides neurons with additional energy to combat cellular stress and maintain essential functions.

-

Reduction of Oxidative Stress: Enhanced glycolysis can lead to an increase in the production of NADPH via the pentose phosphate pathway, which is crucial for regenerating the antioxidant glutathione.

-

Restoration of Stress Granule Formation: In models of ALS, terazosin has been shown to restore the normal dynamics of stress granules, which are implicated in the pathogenesis of the disease.

Experimental Models and Data

The neuroprotective efficacy of terazosin has been demonstrated in a variety of in vitro and in vivo models.

| Model | Disease | Key Findings | Reference |

| MPP+-treated SH-SY5Y cells | Parkinson's Disease | Increased cell viability, increased ATP levels, reduced ROS. | |

| Zebrafish and mouse models of ALS | Amyotrophic Lateral Sclerosis | Improved motor neuron phenotypes, increased survival. |

Table 2: Summary of Neuroprotective Effects of Terazosin in Preclinical Models

Conclusion and Future Directions

The (R)-enantiomer of terazosin is emerging as a promising therapeutic agent with a mechanism of action that extends beyond its well-characterized alpha-1 adrenergic blockade. Its ability to directly activate PGK1, thereby enhancing cellular metabolism and promoting neuroprotection, represents a significant paradigm shift in our understanding of this compound. While its effects on phosphodiesterases and the HIF-1α pathway require further elucidation, the existing data strongly suggest that (R)-Terazosin is a pleiotropic molecule with the potential to be repurposed for a range of diseases characterized by metabolic dysfunction and cellular stress.

Future research should focus on:

-

Enantiomer-specific studies: Directly comparing the effects of the (R)- and (S)-enantiomers on PGK1 activation, PDE inhibition, and neuroprotection to confirm the stereospecificity of these non-canonical actions.

-

Direct PDE inhibition profiling: Screening (R)-Terazosin against a comprehensive panel of PDE enzymes to determine its inhibitory profile and IC50 values.

-

Elucidating the HIF-1α connection: Conducting targeted experiments to clarify the direct or indirect effects of (R)-Terazosin on the HIF-1α pathway.

-

Clinical translation: Designing and conducting clinical trials to evaluate the efficacy of (R)-Terazosin in neurodegenerative diseases and other relevant conditions.

This in-depth technical guide provides a solid foundation for these future endeavors, empowering researchers and drug development professionals to unlock the full therapeutic potential of (R)-Terazosin.

References

(R)-Terazosin as a Phosphoglycerate Kinase 1 (PGK1) Activator in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Impaired energy metabolism is a critical factor in the progression of numerous neurodegenerative diseases. Phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway, represents a promising therapeutic target for enhancing cellular bioenergetics. Terazosin, a clinically approved α1-adrenergic receptor antagonist, has been identified as a direct activator of PGK1. This off-target effect has demonstrated significant neuroprotective potential in various preclinical models of neurodegenerative disorders. This technical guide provides an in-depth overview of the mechanism of action of (R)-Terazosin as a PGK1 activator in neuronal cells, detailed experimental protocols for its study, and quantitative data from relevant research. While much of the existing literature investigates the racemic mixture of terazosin, the underlying principles of PGK1 activation are applicable to its enantiomers.

Introduction

Neurodegenerative diseases such as Parkinson's and Alzheimer's are often characterized by neuronal energy deficits, making the enhancement of cellular metabolism a viable therapeutic strategy.[1][2] Glycolysis is a fundamental pathway for ATP production, and its augmentation can confer neuroprotection.[1] Phosphoglycerate kinase 1 (PGK1) is a pivotal enzyme in this pathway, catalyzing the first ATP-generating step.[1][3]

Terazosin has been identified as an activator of PGK1, independent of its well-known α1-adrenergic receptor antagonism. This activation of PGK1 by terazosin leads to increased glycolysis and subsequently higher intracellular ATP levels, which is believed to be the cornerstone of its neuroprotective effects. Studies have shown that this enhancement of energy metabolism can slow or prevent neuron loss in various models of neurodegeneration.

Mechanism of Action of (R)-Terazosin on PGK1

Terazosin directly binds to PGK1 at a site that overlaps with the ADP/ATP binding pocket. While this suggests a competitive inhibition model, at lower concentrations, terazosin paradoxically enhances PGK1 activity. A proposed mass action model suggests that terazosin binding introduces a bypass pathway that circumvents the slow release of the product (ATP) from the enzyme, thereby accelerating the overall enzymatic reaction rate.

The activation of PGK1 by terazosin initiates a signaling cascade that contributes to neuroprotection. The increased ATP production resulting from enhanced PGK1 activity is thought to activate the molecular chaperone Hsp90, an ATPase that is known to associate with PGK1. Activated Hsp90 can then promote cellular stress resistance and inhibit apoptosis, further protecting neuronal cells.

Signaling Pathway of (R)-Terazosin-Mediated Neuroprotection

Caption: (R)-Terazosin activates PGK1, enhancing glycolysis and ATP production, which in turn activates Hsp90, leading to neuroprotection.

Quantitative Data

The following tables summarize the quantitative findings from studies investigating the effects of terazosin on PGK1 activity and neuronal cell function.

Table 1: Effect of Terazosin on PGK1 Activity and Cellular ATP Levels

| Parameter | Cell/System | Terazosin Concentration | Observed Effect | Reference |

| PGK1 Activity | In vitro enzymatic assay | 0.5 µM - 2.5 nM | Activation | |

| PGK1 Activity | In vitro enzymatic assay | 2.5 µM and 25 µM | Inhibition | |

| Intracellular ATP Levels | Cell lysate | Low concentrations | Transient increase of ~40% in the first minute | |

| Pyruvate Levels | Cell lysate | Low concentrations | Stable increase of ~30% | |

| PGK1 Binding Affinity (Kd) | In vitro | 2.9 µM | - |

Table 2: Neuroprotective Effects of Terazosin Analogs

| Compound | Neuroprotective Activity (vs. MPP+ injury) | PGK1 Agonistic Activity | Reference |

| 12b | Strongest | Strongest | |

| 10a | Strong | Strong | |

| 12a | Strong | Strong | |

| 7d | Strong | Moderate | |

| 5l | Moderate | Strong |

Note: The neuroprotective and agonistic activities are described qualitatively as presented in the source material.

Experimental Protocols

In Vitro PGK1 Activity Assay

This protocol is adapted from established methods for measuring PGK1 activity using a coupled enzyme assay. The activity of PGK1 is determined by monitoring the reduction of NAD+ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

-

Recombinant human PGK1 protein

-

Assay Buffer (e.g., 20 mM Tris, 100 mM NaCl, 0.1 mM MgSO₄, 10 mM Na₂HPO₄, 2 mM DTT, pH 8.6)

-

Substrate Mix:

-

Glyceraldehyde-3-phosphate (GAP)

-

β-Nicotinamide adenine dinucleotide (β-NAD)

-

Adenosine diphosphate (ADP)

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

-

(R)-Terazosin or other test compounds

-

96-well UV-transparent plate or quartz cuvettes

-

Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare a master mix containing the assay buffer and the substrate mix (GAP, β-NAD, ADP, and GAPDH).

-

Aliquot the master mix into the wells of the 96-well plate or cuvettes.

-

Add the test compound (e.g., (R)-Terazosin) at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO).

-

To initiate the reaction, add the purified recombinant PGK1 protein to each well.

-

Immediately place the plate or cuvettes in the spectrophotometer and begin kinetic measurements of absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a period of 5-10 minutes.

-

The rate of change in absorbance (ΔA₃₄₀/min) is proportional to the PGK1 activity.

Experimental Workflow for In Vitro PGK1 Activity Assay

Caption: Workflow for conducting an in vitro PGK1 activity assay.

Measurement of Intracellular ATP Levels in Neuronal Cells

Several methods are available for measuring intracellular ATP levels. Bioluminescence-based assays using firefly luciferase are highly sensitive and commonly used.

Materials:

-

Neuronal cell culture (e.g., SH-SY5Y cells)

-

(R)-Terazosin or other test compounds

-

ATP assay kit (luciferase-based)

-

Luminometer or microplate reader with luminescence detection capabilities

-

Cell lysis buffer

-

96-well opaque white plates

Procedure:

-

Seed neuronal cells in a 96-well plate and culture until they reach the desired confluency.

-

Treat the cells with (R)-Terazosin or other test compounds at various concentrations for the desired duration. Include appropriate controls.

-

After treatment, lyse the cells according to the ATP assay kit manufacturer's instructions to release intracellular ATP.

-

Transfer the cell lysates to an opaque white 96-well plate suitable for luminescence measurements.

-

Add the luciferase-containing reagent from the ATP assay kit to each well.

-

Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

-

Normalize the ATP levels to the total protein concentration in each sample to account for variations in cell number.

Conclusion and Future Directions

The activation of PGK1 by (R)-Terazosin presents a compelling therapeutic strategy for neurodegenerative diseases by addressing the underlying energy deficits in neuronal cells. The ability of this small molecule to enhance glycolysis and boost ATP production has shown significant promise in preclinical models. Further research should focus on the development of more potent and selective PGK1 activators based on the terazosin scaffold. A deeper understanding of the long-term effects of sustained PGK1 activation in the central nervous system will also be crucial for the clinical translation of this approach. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the investigation of PGK1 activators as a novel class of neuroprotective agents.

References

The Enigma of Chirality in Neuroprotection: A Technical Guide to the Stereospecific Effects of Terazosin Enantiomers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin, a quinazoline-based alpha-1 adrenergic antagonist, has emerged as a promising neuroprotective agent, demonstrating efficacy in preclinical models of Parkinson's disease, amyotrophic lateral sclerosis (ALS), and stroke.[1][2] Its primary neuroprotective mechanism is independent of its canonical alpha-1 adrenoceptor antagonism and is instead attributed to the activation of the glycolytic enzyme phosphoglycerate kinase 1 (PGK1).[3] This activation enhances cellular energy metabolism by increasing glycolysis and ATP production, thereby mitigating neuronal cell death.[4][5] As a chiral molecule, Terazosin exists as two enantiomers, (R)- and (S)-Terazosin. This technical guide provides a comprehensive overview of the current understanding of Terazosin's neuroprotective action, with a specific focus on the yet-to-be-elucidated stereospecific effects of its enantiomers. While extensive research has been conducted on racemic Terazosin, a significant knowledge gap exists regarding the differential neuroprotective activities of the individual enantiomers. This document summarizes the available quantitative data for racemic Terazosin, details relevant experimental protocols, and presents the established signaling pathway, highlighting the critical need for future research into the stereospecificity of this promising neuroprotective compound.

Introduction: The Neuroprotective Potential of Racemic Terazosin

Neurodegenerative diseases are characterized by the progressive loss of neuronal structure and function, often linked to cellular energy deficits and oxidative stress. Racemic Terazosin has shown significant therapeutic potential by addressing these core pathological features. Its "off-target" effect on PGK1, a crucial ATP-generating enzyme in the glycolytic pathway, has been identified as the key driver of its neuroprotective capacity. By binding to and activating PGK1, Terazosin stimulates glycolysis, leading to a subsequent increase in cellular ATP levels. This enhanced energy production is believed to confer resilience to neurons under cellular stress, as seen in various disease models.

Despite the compelling evidence for racemic Terazosin, the specific contributions of its (R)- and (S)-enantiomers to this neuroprotective effect remain unknown. Chirality plays a pivotal role in pharmacology, with enantiomers often exhibiting distinct pharmacodynamic and pharmacokinetic properties. A thorough understanding of the stereospecific effects of Terazosin on PGK1 activation and neuroprotection is therefore crucial for optimizing its therapeutic potential and for the development of more potent and selective neuroprotective agents.

Quantitative Data on Racemic Terazosin's Neuroprotective Effects

The following tables summarize key quantitative findings from studies on racemic Terazosin in various models of neurodegeneration.

Table 1: In Vitro Neuroprotective Effects of Racemic Terazosin

| Cell Model | Insult/Disease Model | Terazosin Concentration | Outcome Measure | Result |

| SH-SY5Y Cells | MPP+ Induced Toxicity (Parkinson's Model) | 2.5 µM | Cell Viability | Increased cell survival rate |

| SH-SY5Y Cells | MPP+ Induced Toxicity (Parkinson's Model) | 2.5 µM | Relative ATP Level | Increased intracellular ATP content |

| SH-SY5Y Cells | MPP+ Induced Toxicity (Parkinson's Model) | 2.5 µM | ROS Level | Reduced levels of reactive oxygen species |

| ESC-derived motor neurons (TDP-43M337V) | Oxidative Stress (ALS Model) | Not specified | Cell Death | Protection against oxidative stress-induced cell death |

| ESC-derived motor neurons (TDP-43M337V) | Basal Metabolism | Not specified | Glycolysis Rate | Increased basal glycolysis rates |

Table 2: In Vivo Neuroprotective Effects of Racemic Terazosin

| Animal Model | Disease Model | Terazosin Dosage | Outcome Measure | Result |

| Mouse | Thy1-hTDP-43 (ALS Model) | Not specified | Motor Neuron Number | Increased motor neuron number |

| Mouse | Thy1-hTDP-43 (ALS Model) | Not specified | Survival & Motor Phenotypes | Extended survival and improved motor phenotypes |

| Pre-clinical Models | Parkinson's Disease | Not specified | Motor Scores | Improved motor scores |

| Pre-clinical Models | Parkinson's Disease | Not specified | Brain ATP Levels | Increased ATP levels in the brain |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on racemic Terazosin's neuroprotective effects.

PGK1 Activity Assay

The activation of PGK1 by Terazosin is a critical step in its neuroprotective mechanism. The following protocol outlines a common method for measuring PGK1 activity in vitro.

-

Reagents and Materials:

-

Purified recombinant human PGK1 protein

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT

-

Substrates: Glyceraldehyde-3-phosphate (GAP), β-Nicotinamide adenine dinucleotide (β-NAD), Adenosine diphosphate (ADP)

-

Coupling Enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Test Compound: Racemic Terazosin

-

96-well assay plate

-

Spectrophotometer capable of measuring absorbance at 340 nm

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, GAP, β-NAD, GAPDH, and rhPGK1 protein.

-

Add 75 µL of the reaction mixture to each well of a 96-well plate.

-

Add 20 µL of the test compound (Terazosin) at the desired concentration (e.g., a final concentration of 50 nM) or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 5 µL of ADP (e.g., a final concentration of 0.2 mM) to each well.

-

Measure the absorbance at 340 nm at 0 and 30 minutes. The increase in absorbance corresponds to the production of NADH, which is proportional to PGK1 activity.

-

Calculate the relative PGK1 activity as the change in absorbance in the presence of the test compound relative to the vehicle control.

-

Neuronal Cell Viability Assay

Assessing the ability of Terazosin to protect neurons from toxic insults is fundamental to understanding its neuroprotective effects. The MTT assay is a widely used method for this purpose.

-

Reagents and Materials:

-

Neuronal cell line (e.g., SH-SY5Y)

-

Cell culture medium and supplements

-

Neurotoxin (e.g., MPP+ for Parkinson's modeling)

-

Racemic Terazosin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

-

-

Procedure:

-

Seed neuronal cells in a 96-well plate at a suitable density (e.g., 3,000 cells per well) and allow them to adhere.

-

Treat the cells with various concentrations of racemic Terazosin for a specified pre-incubation period (e.g., 3 hours).

-

Introduce the neurotoxin (e.g., MPP+ at a final concentration of 2 mM) to induce cell death, excluding the control wells.

-

Incubate the plates for an additional period (e.g., 48 hours).

-

Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Remove the culture medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

In Vivo Neuroprotection Model (Parkinson's Disease)

Animal models are essential for evaluating the therapeutic potential of neuroprotective compounds in a complex biological system.

-

Animal Model and Treatment:

-

Use a suitable animal model of Parkinson's disease, such as mice treated with the neurotoxin MPTP.

-

Administer racemic Terazosin or vehicle control to the animals via a suitable route (e.g., intraperitoneal injection).

-

The treatment regimen can be initiated before or after the induction of the neurodegenerative process.

-

-

Behavioral Assessment:

-

Perform behavioral tests to assess motor function, such as the rotarod test or open-field test, at various time points throughout the study.

-

-

Neurochemical and Histological Analysis:

-

At the end of the study, euthanize the animals and collect brain tissue.

-

Measure levels of dopamine and its metabolites in the striatum using techniques like high-performance liquid chromatography (HPLC).

-

Perform immunohistochemical staining of brain sections to quantify the number of dopaminergic neurons in the substantia nigra.

-

Assess levels of ATP in different brain regions.

-

Signaling Pathways and Visualizations

The primary neuroprotective signaling pathway of racemic Terazosin involves the activation of PGK1. The following diagrams, generated using Graphviz (DOT language), illustrate this pathway and a general experimental workflow.

Caption: The neuroprotective signaling pathway of racemic Terazosin.

Caption: A general experimental workflow for evaluating Terazosin's neuroprotective effects.

The Unanswered Question: Stereospecificity

A critical review of the current scientific literature reveals a significant void in our understanding of the stereospecific neuroprotective effects of Terazosin's enantiomers. While studies have examined the differential binding of (R)- and (S)-Terazosin to alpha-1 adrenoceptors, this interaction is not believed to be central to its neuroprotective mechanism. To date, no published research has directly compared the ability of the individual enantiomers to:

-

Activate PGK1

-

Increase intracellular ATP levels in neuronal cells

-

Protect neurons from neurotoxic insults in vitro

-

Ameliorate neurodegeneration and improve functional outcomes in vivo

This lack of data represents a major hurdle in the rational design and development of more effective Terazosin-based neuroprotective therapies. It is plausible that one enantiomer is significantly more active in binding to and activating PGK1, or that the two enantiomers have different pharmacokinetic profiles affecting their brain penetration and bioavailability.

Future Directions and Conclusion

The neuroprotective properties of racemic Terazosin, mediated through the activation of PGK1, present a promising therapeutic avenue for a range of devastating neurodegenerative disorders. However, to fully harness its potential, future research must prioritize the investigation of the stereospecific effects of its (R)- and (S)-enantiomers. Key future research directions should include:

-

Chiral Separation and Characterization: Development and validation of methods for the efficient separation and purification of (R)- and (S)-Terazosin.

-

In Vitro Stereospecificity Studies: Direct comparison of the effects of the individual enantiomers on PGK1 activity, ATP production, and neuronal survival in relevant cell culture models of neurodegeneration.

-

In Vivo Comparative Efficacy Studies: Evaluation of the neuroprotective efficacy of the individual enantiomers in established animal models of diseases such as Parkinson's and ALS.

-

Pharmacokinetic Profiling: Characterization of the absorption, distribution, metabolism, and excretion (ADME) profiles of each enantiomer to understand potential differences in their bioavailability and central nervous system exposure.

References

- 1. isrctn.com [isrctn.com]

- 2. Terazosin Could be Repurposed to Treat ALS [medscape.com]

- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assessing Target Engagement for Terazosin | Parkinson's Disease [michaeljfox.org]

The Discovery and Chiral Synthesis of (R)-Terazosin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terazosin, a quinazoline derivative, is a selective α1-adrenoceptor antagonist widely utilized in the management of benign prostatic hyperplasia (BPH) and hypertension. This technical guide provides an in-depth exploration of the discovery of Terazosin and a detailed examination of the chiral synthesis of its (R)-enantiomer. The document outlines the mechanism of action, focusing on the α1-adrenergic signaling pathway, and presents comprehensive experimental protocols for key synthetic and analytical procedures. Quantitative data is summarized in structured tables, and logical and experimental workflows are visualized through detailed diagrams to facilitate a comprehensive understanding for researchers and professionals in drug development.

Discovery and Development of Terazosin

Terazosin was first patented in 1975 and introduced for medical use in 1985. It emerged as a second-generation quinazoline-based α1-adrenoceptor blocker, following the development of prazosin. The primary clinical indications for Terazosin are the symptomatic treatment of BPH and the management of hypertension.[1] Its therapeutic effects stem from its ability to relax smooth muscle in the prostate and bladder neck, as well as in blood vessels.[2][3][4]

The development of Terazosin marked an advancement in the treatment of these conditions due to its longer half-life compared to prazosin, allowing for once-daily dosing and improving patient compliance.

Mechanism of Action: α1-Adrenoceptor Blockade

Terazosin exerts its pharmacological effects by selectively and competitively inhibiting postsynaptic α1-adrenergic receptors.[2] These receptors are prevalent in the smooth muscle of the prostate, bladder neck, and peripheral vasculature.

Signaling Pathway

The binding of endogenous catecholamines, such as norepinephrine, to α1-adrenoceptors activates a Gq-protein-coupled signaling cascade. This pathway, which is inhibited by Terazosin, is initiated by the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK), leading to the phosphorylation of myosin light chains and subsequent smooth muscle contraction.

By blocking this pathway, Terazosin prevents smooth muscle contraction, resulting in vasodilation and a reduction in blood pressure, as well as relaxation of the prostatic and bladder neck smooth muscle, which alleviates the lower urinary tract symptoms associated with BPH.

Induction of Apoptosis

In addition to its effects on smooth muscle tone, Terazosin has been shown to induce apoptosis (programmed cell death) in prostate cells. This effect is thought to contribute to the long-term efficacy of the drug in managing BPH. The apoptotic mechanism appears to be independent of α1-adrenoceptor blockade and may be related to the quinazoline structure of the molecule. One proposed pathway involves the upregulation of transforming growth factor-beta (TGF-β), which can initiate a signaling cascade leading to apoptosis.

Chiral Synthesis of (R)-Terazosin

Terazosin possesses a chiral center in the tetrahydrofuran moiety, and therefore exists as two enantiomers, (R)- and (S)-Terazosin. The (R)-enantiomer is the eutomer, exhibiting the desired pharmacological activity. The synthesis of enantiomerically pure (R)-Terazosin can be achieved through two primary strategies: chiral resolution of a racemic mixture or asymmetric synthesis.

Chiral Resolution

Chiral resolution involves the separation of a racemic mixture of Terazosin into its individual enantiomers. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a common and effective method for this purpose.

This protocol is adapted from methodologies described in the literature.

-

Instrumentation: A high-performance liquid chromatograph equipped with a UV detector.

-

Chiral Stationary Phase: Chiralpak IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate) on silica gel).

-

Mobile Phase: A mixture of methanol, water, and diethylamine (DEA) in a ratio of 95:5:0.1 (v/v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve racemic Terazosin in the mobile phase to a concentration of approximately 20 µg/mL.

-

Injection Volume: 10 µL.

-

Procedure: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram. The two enantiomers will be resolved as distinct peaks.

-

Preparative Scale: For isolation of the enantiomers, the method can be scaled up using a semi-preparative or preparative HPLC column. The fractions corresponding to each enantiomeric peak are collected, and the solvent is removed to yield the isolated enantiomers.

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | ≥ 99% | |

| Limit of Detection (LOD) | 10 ng/mL | |

| Limit of Quantification (LOQ) | 30 ng/mL | |

| Intra- and Inter-day Precision (RSD%) | < 1.66% |

Asymmetric Synthesis

Asymmetric synthesis aims to produce the desired (R)-enantiomer directly, avoiding the need for resolution and the loss of 50% of the material. A key strategy for the asymmetric synthesis of (R)-Terazosin is the use of a chiral building block, namely (R)-(+)-tetrahydro-2-furoic acid.

This protocol describes a plausible synthetic route based on established chemical principles and patent literature.

Step 1: Synthesis of (R)-(+)-Tetrahydro-2-furoic acid

This can be achieved by the resolution of racemic tetrahydro-2-furoic acid.

-

Salt Formation: Dissolve racemic (±)-tetrahydro-2-furoic acid in a suitable solvent (e.g., a mixture of methylene chloride and ethyl acetate). Add an equimolar amount of a chiral resolving agent, such as (S)-(-)-1-phenylethylamine, dropwise.

-

Fractional Crystallization: Heat the mixture to dissolve the solids, then cool slowly to allow for the selective precipitation of the diastereomeric salt of (R)-(+)-tetrahydro-2-furoic acid with (S)-(-)-1-phenylethylamine.

-

Isolation of (R)-acid: Collect the crystals by filtration. Decompose the salt by treatment with a strong acid (e.g., HCl) to a pH of 1-2. Extract the liberated (R)-(+)-tetrahydro-2-furoic acid with an organic solvent. Dry the organic layer and remove the solvent to yield the enantiomerically enriched acid.

Step 2: Activation of (R)-(+)-Tetrahydro-2-furoic acid

-

Convert the carboxylic acid to a more reactive species, such as an acid chloride. This can be achieved by reacting (R)-(+)-tetrahydro-2-furoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is typically performed in an inert solvent like dichloromethane at room temperature.

Step 3: Coupling with the Piperazine Moiety

-

Reaction: Dissolve 1-(4-amino-6,7-dimethoxy-2-quinazolinyl)piperazine in a suitable aprotic solvent (e.g., dichloromethane or THF) containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to act as an acid scavenger.

-

Add the freshly prepared (R)-tetrahydro-2-furoyl chloride solution dropwise to the piperazine solution at a reduced temperature (e.g., 0 °C) to control the reaction rate.

-

Allow the reaction to warm to room temperature and stir until completion, which can be monitored by thin-layer chromatography (TLC) or HPLC.

-

Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure (R)-Terazosin.

| Reactant/Product | Typical Yield | Notes |

| (R)-(+)-Tetrahydro-2-furoic acid (from resolution) | 30-40% (based on racemic mixture) | Yield depends on the efficiency of the resolution. |

| (R)-Terazosin (coupling step) | 70-90% | Yield is dependent on the purity of the starting materials and reaction conditions. |

Conclusion

The discovery of Terazosin provided a significant therapeutic option for the management of BPH and hypertension. Understanding its mechanism of action at the molecular level, particularly its interaction with the α1-adrenoceptor signaling pathway, is crucial for the development of more selective and effective therapies. The synthesis of the enantiomerically pure (R)-enantiomer of Terazosin is of paramount importance to maximize therapeutic efficacy and minimize potential side effects associated with the distomer. Both chiral resolution and asymmetric synthesis represent viable strategies for obtaining (R)-Terazosin, with the latter being a more atom-economical approach. The detailed protocols and data presented in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis, development, and analysis of chiral pharmaceuticals.

References

- 1. EP0770612B1 - Terazosin crystalline polymorph and pharmaceutical compositions thereof - Google Patents [patents.google.com]

- 2. frontiersin.org [frontiersin.org]

- 3. US6248888B1 - Process for the preparation of terazosin hydrochloride dihydrate - Google Patents [patents.google.com]

- 4. Terazosin Analogs Targeting Pgk1 as Neuroprotective Agents: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetic and Pharmacodynamic Profile of (R)-Terazosin in Preclinical Models

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) properties of (R)-Terazosin. It consolidates data from various preclinical studies, details the experimental methodologies employed, and visualizes key pathways and workflows. This document is intended to serve as a core resource for researchers and professionals involved in drug discovery and development, particularly in the fields of neuroprotection and metabolic regulation.

Introduction

Terazosin is a quinazoline-derivative drug, traditionally classified as a selective alpha-1 adrenergic receptor antagonist. It is clinically approved for the treatment of benign prostatic hyperplasia (BPH) and hypertension. Structurally, Terazosin possesses a chiral center, existing as two enantiomers: (R)-Terazosin and (S)-Terazosin. While marketed as a racemic mixture, recent research has unveiled a novel mechanism of action for its enantiomers, independent of alpha-1 adrenoceptor blockade.

A significant discovery has identified phosphoglycerate kinase 1 (PGK1), a key enzyme in the glycolytic pathway, as a novel target for Terazosin. The drug has been shown to bind to and activate PGK1, leading to increased ATP production. This activation confers resistance to cellular stress and has demonstrated neuroprotective effects in various preclinical models of disease, including stroke, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). This guide will focus on the preclinical profile of the (R)-enantiomer of Terazosin, dissecting its pharmacokinetic behavior and its dual pharmacodynamic actions.

Pharmacokinetic Profile

The preclinical pharmacokinetics of Terazosin have been primarily studied in rodent models. While most studies utilize the racemic mixture, these data provide a foundational understanding of its absorption, distribution, metabolism, and excretion (ADME) properties.

Summary of Preclinical Pharmacokinetic Data

Pharmacokinetic parameters for Terazosin have been characterized following intravenous and oral administration in rats. The data indicate that the drug is well-absorbed orally and exhibits dose-proportional exposure.

| Parameter | Route | Dose | Value | Animal Model | Reference |

| Tmax (h) | Oral | 1-5 mg | ~1-2 | Healthy Volunteers | |

| t1/2 (h) | Oral | 2 mg | 10.21 ± 1.41 | Healthy Volunteers | |

| t1/2 (h) | IV | - | ~12 | General | |

| CL/F (L/h) | Oral | 2 mg | 4.65 ± 0.81 | Healthy Volunteers | |

| Vd/F (L) | Oral | 2 mg | 68.22 ± 13.57 | Healthy Volunteers | |

| Protein Binding | - | - | 90-94% | General |

Note: The majority of publicly available pharmacokinetic data is for racemic Terazosin in humans. Specific preclinical data for the (R)-enantiomer is limited. The provided values from healthy volunteers offer an indication of the drug's general pharmacokinetic behavior.

Experimental Protocols

2.2.1 In Vivo Pharmacokinetic Study in Rats

A standard protocol for evaluating the pharmacokinetics of a test compound in rats is outlined below. This methodology is representative of studies designed to determine key PK parameters.

Objective: To determine the pharmacokinetic profile of (R)-Terazosin following oral (p.o.) and intravenous (i.v.) administration in Sprague-Dawley rats.

Materials:

-

(R)-Terazosin

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

-

Male Sprague-Dawley rats (180-220g)

-

Cannulation surgical tools

-

Blood collection tubes (containing anticoagulant, e.g., EDTA)

-

Centrifuge

-

HPLC-MS/MS system for bioanalysis

Methodology:

-

Animal Preparation: Rats are acclimatized for at least one week before the study. For serial blood sampling, the jugular or carotid artery is cannulated one day prior to dosing. Animals are fasted overnight before drug administration.

-

Drug Administration:

-

Intravenous (IV) Group: (R)-Terazosin is administered as a single bolus injection via the tail vein (e.g., at 1 mg/kg).

-

Oral (PO) Group: (R)-Terazosin is administered via oral gavage (e.g., at 5 mg/kg).

-

-

Blood Sampling: Blood samples (~0.2 mL) are collected from the cannulated vessel at predefined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Blood samples are immediately centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma supernatant is stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of (R)-Terazosin are quantified using a validated HPLC-MS/MS method. A suitable internal standard (e.g., Prazosin) is used for accurate quantification.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., WinNonlin) to determine parameters such as AUC, Cmax, Tmax, t1/2, CL, and Vd.

Visualization of Experimental Workflow

Figure 1: Standard workflow for a preclinical pharmacokinetic study in rats.

Pharmacodynamic Profile

(R)-Terazosin exhibits a dual pharmacodynamic profile. It retains the canonical alpha-1 adrenergic receptor antagonism of the racemate while also possessing a novel, and potentially more impactful, activity as an activator of the glycolytic enzyme PGK1.

Mechanism of Action

3.1.1 Alpha-1 Adrenergic Receptor Antagonism Like its racemate, (R)-Terazosin is a selective antagonist of alpha-1 adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels and the prostate, which is the basis for its use in hypertension and BPH. Preclinical binding studies in various tissues, including human prostate and canine brain, have characterized the affinity of Terazosin and its enantiomers. While there is some evidence suggesting minor differences in potency between the (S) and (R) isomers for alpha-1 subtypes in certain tissues, these differences are not statistically significant in human prostate tissue.

3.1.2 Phosphoglycerate Kinase 1 (PGK1) Activation A groundbreaking discovery identified PGK1 as a direct binding target of Terazosin. This interaction is independent of its alpha-1 adrenergic activity. (R)-Terazosin binds to PGK1 and enhances its enzymatic activity. PGK1 is a crucial ATP-generating enzyme in the glycolytic pathway. By activating PGK1, (R)-Terazosin increases the intracellular production of ATP. This energy boost enhances the function of ATP-dependent chaperones like Hsp90, promoting cellular stress resistance and inhibiting apoptotic pathways. This mechanism is believed to underpin the neuroprotective effects observed in various preclinical models.

Interestingly, the effect of Terazosin on PGK1 activity is biphasic; it activates the enzyme at lower concentrations (ranging from nanomolar to low micromolar) and can be inhibitory at higher concentrations.

Visualization of PGK1 Signaling Pathway

Figure 2: (R)-Terazosin signaling via PGK1 activation to promote neuroprotection.

Preclinical Efficacy

The PGK1-activating property of (R)-Terazosin has been leveraged to demonstrate significant efficacy in a variety of preclinical disease models, most notably in the area of neurodegeneration.

3.3.1 Neuroprotection in Stroke Models In rodent models of ischemic stroke, such as the middle cerebral artery occlusion (MCAO) model, administration of Terazosin has been shown to alleviate organ damage and improve survival. The therapeutic effect is attributed to the inhibition of apoptosis in neuronal cells, driven by the PGK1-mediated increase in cellular energy.

3.3.2 Neuroprotection in Parkinson's Disease (PD) Models Terazosin has shown neuroprotective effects in multiple preclinical models of Parkinson's disease, including neurotoxin-based models (e.g., 6-OHDA in rats) and genetic models. The drug's ability to increase ATP levels in the brain is thought to counteract the energy deficit that is a hallmark of PD, thereby slowing or preventing neuronal dysfunction.

3.3.3 Efficacy in Other Models

-

Amyotrophic Lateral Sclerosis (ALS): In zebrafish and mouse models of ALS, Terazosin treatment protected against motor neuron death, delayed the progression of paralysis, and improved survival.

-

Gastrointestinal Disorders: In mouse models of gastric ulcer and ulcerative colitis, Terazosin demonstrated protective effects by activating glycolysis, reducing inflammation, and inhibiting cell death pathways.

Experimental Protocols

3.4.1 In Vitro PGK1 Enzyme Activity Assay

This protocol describes a coupled enzyme assay to measure the effect of (R)-Terazosin on PGK1 activity in the reverse (glycolytic) direction.

Objective: To determine the in vitro activity of PGK1 in the presence of varying concentrations of (R)-Terazosin.

Principle: The production of 1,3-bisphosphoglycerate (1,3-BPG) by PGK1 is coupled with the glyceraldehyde-3-phosphate dehydrogenase (GAPDH) reaction. GAPDH catalyzes the conversion of 1,3-BPG to glyceraldehyde-3-phosphate, which involves the oxidation of NADH to NAD+. The rate of decrease in NADH absorbance at 340 nm is directly proportional to the PGK1 activity.

Materials:

-

Recombinant human PGK1

-

(R)-Terazosin

-

Assay Buffer (e.g., Tris-HCl, pH 7.5)

-

Substrates: 3-phosphoglycerate (3-PG), ATP, NADH

-

Coupling Enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Cofactors: MgSO₄

-

96-well UV-transparent microplate

-

Spectrophotometer (plate reader) capable of kinetic reads at 340 nm

Methodology:

-

Reagent Preparation: Prepare stock solutions of all substrates, enzymes, and (R)-Terazosin in the assay buffer.

-

Reaction Master Mix: Prepare a master mix containing buffer, MgSO₄, 3-PG, ATP, NADH, and GAPDH at their final desired concentrations.

-

Assay Setup:

-

Add the master mix to the wells of the 96-well plate.

-

Add varying concentrations of (R)-Terazosin (e.g., from 1 nM to 25 µM) or vehicle control to the respective wells.

-

-

Reaction Initiation: Start the reaction by adding the PGK1 enzyme to all wells.

-

Kinetic Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot.

-

Use the Beer-Lambert law to convert the rate of absorbance change (ΔA₃₄₀/min) into enzyme activity (U/mL).

-

Plot PGK1 activity against the concentration of (R)-Terazosin to determine the dose-response relationship.

-

3.4.2 In Vivo Rodent Model of Ischemic Stroke (MCAO)

This protocol outlines the middle cerebral artery occlusion (MCAO) model in rats, a widely used method to mimic human ischemic stroke.

Objective: To evaluate the neuroprotective efficacy of (R)-Terazosin in a rat model of transient focal cerebral ischemia.

Materials:

-

Male Sprague-Dawley or Wistar rats (250-300g)

-

(R)-Terazosin or vehicle

-

Anesthetics (e.g., isoflurane)

-

Surgical microscope and instruments

-

4-0 nylon monofilament suture with a rounded tip

-

Laser Doppler flowmeter

-

2,3,5-triphenyltetrazolium chloride (TTC) for infarct staining

Methodology:

-

Anesthesia and Surgery:

-

Anesthetize the rat and maintain anesthesia throughout the surgery.

-

Make a midline neck incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the ECA and temporarily clamp the CCA and ICA.

-

-

Induction of Ischemia:

-

Insert the nylon filament into the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A Laser Doppler flowmeter can be used to confirm a significant drop in cerebral blood flow.

-

The filament is left in place for the desired occlusion period (e.g., 90 minutes).

-

-

Drug Administration: Administer (R)-Terazosin or vehicle (e.g., intraperitoneally or intravenously) at a predetermined time (e.g., at the onset of reperfusion).

-

Reperfusion: After the occlusion period, carefully withdraw the filament to allow reperfusion of the MCA territory. Suture the incision and allow the animal to recover.

-

Neurological Assessment: At 24 or 48 hours post-MCAO, assess neurological deficits using a standardized scoring system (e.g., Bederson's scale).

-

Infarct Volume Measurement:

-

After the final neurological assessment, euthanize the animal and harvest the brain.

-

Slice the brain into coronal sections (e.g., 2 mm thick).

-

Immerse the slices in a 2% TTC solution, which stains viable tissue red and leaves the infarcted tissue unstained (white).

-

Quantify the infarct volume using image analysis software.

-

-

Statistical Analysis: Compare the neurological scores and infarct volumes between the (R)-Terazosin-treated group and the vehicle-treated group.

Conclusion

The preclinical data for (R)-Terazosin reveal a compelling dual-action profile. Beyond its established role as an alpha-1 adrenergic receptor antagonist, its ability to activate PGK1 and enhance cellular energy metabolism represents a significant and promising mechanism of action. This novel activity has been shown to translate into robust protective effects in a range of preclinical models, particularly those related to neurodegenerative diseases like stroke and Parkinson's disease. The favorable pharmacokinetic properties of the parent racemate, combined with this unique pharmacodynamic profile, position (R)-Terazosin as a strong candidate for repurposing and further development. Future preclinical research should focus on elucidating the specific pharmacokinetic profile of the (R)-enantiomer and further exploring the therapeutic potential of PGK1 activation in other disease contexts.

(R)-Terazosin: A Deep Dive into its Impact on Cellular Energy Metabolism and ATP Production

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(R)-Terazosin, a quinazoline-based compound, has emerged as a significant modulator of cellular energy metabolism. Beyond its canonical role as an α1-adrenergic receptor antagonist, (R)-Terazosin directly interacts with and activates phosphoglycerate kinase 1 (PGK1), a pivotal enzyme in the glycolytic pathway. This interaction leads to a cascade of metabolic reprogramming, primarily characterized by an enhancement of glycolysis and a subsequent increase in intracellular adenosine triphosphate (ATP) production. This technical guide provides a comprehensive overview of the molecular mechanisms, quantitative effects, and experimental methodologies associated with the bioenergetic impact of (R)-Terazosin, offering a valuable resource for researchers in cellular metabolism and drug discovery.

Mechanism of Action: (R)-Terazosin and PGK1 Interaction

Terazosin, an FDA-approved drug, has been identified to have a non-canonical target: phosphoglycerate kinase 1 (PGK1).[1][2] PGK1 is a key enzyme in the glycolytic pathway, where it catalyzes the first ATP-generating step.[1] The interaction between Terazosin and PGK1 is notable for its biphasic nature; at low concentrations, Terazosin activates PGK1, while at higher concentrations, it exhibits an inhibitory effect.[3]

(R)-Terazosin, a specific enantiomer of Terazosin, enhances PGK1 activity, thereby stimulating glycolysis and leading to increased cellular ATP levels.[4] This mechanism is independent of its α1-adrenergic receptor antagonism. The activation of PGK1 by (R)-Terazosin is thought to involve a bypass of the slow product release from the enzyme, thus accelerating the overall enzymatic rate at lower concentrations. This enhanced glycolytic flux not only directly produces ATP but also generates pyruvate, which can fuel mitochondrial respiration for further ATP synthesis.

Signaling Pathway of (R)-Terazosin's Metabolic Impact

Caption: (R)-Terazosin's metabolic signaling pathway.

Quantitative Data on Metabolic Effects

The following tables summarize the quantitative effects of (R)-Terazosin on key metabolic parameters as reported in various studies.

Table 1: Effect of Terazosin on Cellular ATP Levels

| Cell/Tissue Type | Terazosin Concentration/Dose | Change in ATP Levels | Reference |

| Whole Blood (Human) | 5 mg/day | ~6.22% increase from baseline | |

| Whole Blood (Human) | 10 mg/day | ~4.10% increase from baseline (not statistically significant) | |

| Caco-2 cells (H2O2-induced stress) | Not specified | Restored ATP levels from ~19 µmol/g protein to ~43 µmol/g protein | |

| MIN6 cells (Palmitic acid-induced stress) | Not specified | Prevented reduction in ATP content | |

| Macrophage cell lysate | Low concentrations | Transient ~40% elevation in the first minute |

Table 2: Effect of Terazosin on PGK1 Activity

| Condition | Terazosin Concentration | Relative PGK1 Activity (%) | Reference |

| In vitro assay | 50 nM (Compound 12b, a Terazosin analog) | ~150% | |

| In vitro assay | 0.5 µM to 2.5 nM | Activation | |

| In vitro assay | 2.5 µM and 25 µM | Inhibition |

Table 3: Effect of Terazosin on Glycolysis and Mitochondrial Respiration

| Cell Type | Treatment | Parameter | Change | Reference |

| TDP-43M337V mESC-MNs | Terazosin | Basal Glycolysis Rate | Increased | |

| TDP-43M337V mESC-MNs | Terazosin | Mitochondrial Respiration | Reduced | |

| Mouse Brain (in vivo) | 10 µg/kg | Pyruvate Levels | Increased | |

| Mouse Brain (in vivo) | 10 µg/kg | Citrate Synthase Activity | Increased |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of (R)-Terazosin on cellular energy metabolism.

Phosphoglycerate Kinase 1 (PGK1) Activity Assay

This coupled enzyme assay measures PGK1 activity by monitoring the change in NADH absorbance at 340 nm.

Experimental Workflow:

Caption: Workflow for the PGK1 activity assay.

Materials:

-

Recombinant human PGK1 (rhPGK1) protein

-

Glyceraldehyde-3-phosphate (GAP)

-

β-Nicotinamide adenine dinucleotide (β-NAD)

-

Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Adenosine diphosphate (ADP)

-

(R)-Terazosin or its analogs

-

Reaction Buffer: 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT

-

96-well assay plate

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare the reaction mixture containing 20 mM Tris-HCl (pH 7.6), 100 mM NaCl, 5 mM MgCl₂, 2 mM DTT, 1 mM GAP, 0.3 mM β-NAD, 4 U GAPDH, and 0.02 ng/µL of rhPGK1 protein.

-

Add 75 µL of the reaction mixture to each well of a 96-well plate.

-

Add 20 µL of the test compound (e.g., (R)-Terazosin at 250 nM for a final concentration of 50 nM) or vehicle control to the respective wells.

-

Incubate the plate at room temperature for 10 minutes.

-

Initiate the reaction by adding 5 µL of 4 mM ADP (final concentration of 0.2 mM) to each well.

-

Immediately measure the absorbance at 340 nm (OD₃₄₀) at time 0 and after 30 minutes.

-

Calculate the change in absorbance (ΔOD = OD₃₄₀ at 30 min - OD₃₄₀ at 0 min).

-

Determine the relative PGK1 activity as: (ΔOD_sample / ΔOD_control) x 100%.

Cellular ATP Level Measurement

This protocol utilizes a bioluminescence-based assay to quantify intracellular ATP levels.

Experimental Workflow:

Caption: Workflow for cellular ATP measurement.

Materials:

-

Cells of interest

-

(R)-Terazosin

-

Cell culture medium and supplements

-

White opaque 96-well plates

-

ATP assay kit (e.g., luciferase-based)

-

Luminometer

Procedure:

-

Seed cells at an appropriate density in a white opaque 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of (R)-Terazosin or vehicle control for the desired duration.

-

Prepare ATP standards according to the assay kit instructions.

-

Lyse the cells to release intracellular ATP, following the kit's protocol (e.g., adding a cell lysis reagent).

-

Add the luciferase/luciferin reagent to each well.

-

Measure the luminescence using a luminometer.

-

Generate a standard curve using the ATP standards.

-

Calculate the ATP concentration in the samples based on the standard curve.

-

Normalize the ATP levels to the cell number or total protein concentration to account for variations in cell density.

Seahorse XF Glycolytic Rate Assay

This assay measures the real-time extracellular acidification rate (ECAR) and oxygen consumption rate (OCR) to determine the rates of glycolysis and mitochondrial respiration.

Experimental Workflow:

Caption: Workflow for the Seahorse XF Glycolytic Rate Assay.

Materials:

-

Seahorse XF Analyzer

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Glycolytic Rate Assay Kit (containing Rotenone/Antimycin A and 2-Deoxyglucose)

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

Cells of interest

-

(R)-Terazosin

Procedure:

-

Seed cells in a Seahorse XF microplate and allow them to form a monolayer.

-

Treat cells with (R)-Terazosin for the desired time.

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO₂ incubator at 37°C.

-

Replace the cell culture medium with pre-warmed Seahorse XF assay medium and incubate in a non-CO₂ incubator at 37°C for 1 hour.

-

Load the injector ports of the sensor cartridge with Rotenone/Antimycin A and 2-Deoxyglucose according to the assay kit protocol.

-

Calibrate the Seahorse XF Analyzer with the loaded sensor cartridge.

-

Place the cell plate into the analyzer and initiate the assay protocol.

-

The instrument will measure basal OCR and ECAR, followed by sequential injections of the inhibitors to determine basal glycolysis, compensatory glycolysis, and non-glycolytic acidification.

-

Analyze the data using the Seahorse Wave software to calculate the glycolytic proton efflux rate (glycoPER).

Conclusion

(R)-Terazosin represents a promising pharmacological tool for modulating cellular bioenergetics. Its ability to activate PGK1 and enhance glycolysis provides a direct mechanism for boosting ATP production, with potential therapeutic implications for a range of diseases characterized by metabolic dysfunction. The experimental protocols detailed in this guide offer a robust framework for investigating the nuanced effects of (R)-Terazosin and similar compounds on cellular energy metabolism. Further research in this area will be crucial for fully elucidating the therapeutic potential of targeting PGK1 and for the development of novel metabolic modulators.

References

- 1. Big data, lab science suggests drug may slow Parkinson's progression in people - Juta MedicalBrief [medicalbrief.co.za]

- 2. s3.amazonaws.com [s3.amazonaws.com]

- 3. Terazosin activated Pgk1 and Hsp90 to promote stress resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Enhancing glycolysis attenuates Parkinson’s disease progression in models and clinical databases - PMC [pmc.ncbi.nlm.nih.gov]

(R)-Terazosin's Novel CNS Target: A Technical Guide to a New Neuroprotective Avenue

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Terazosin, an enantiomer of the well-established α1-adrenergic receptor antagonist, is emerging as a promising neuroprotective agent due to its interaction with a novel molecular target in the central nervous system (CNS). This technical guide provides an in-depth overview of this new target, the downstream signaling pathways, and detailed experimental protocols for its characterization. The focus is on the direct activation of Phosphoglycerate Kinase 1 (PGK1) , an essential enzyme in the glycolytic pathway, a mechanism independent of its canonical adrenoceptor antagonism. This interaction leads to enhanced glycolysis and increased ATP production, offering a potential therapeutic strategy for a range of neurodegenerative disorders.

Core Molecular Target: Phosphoglycerate Kinase 1 (PGK1)

The primary novel molecular target of (R)-Terazosin in the CNS is the glycolytic enzyme Phosphoglycerate Kinase 1 (PGK1). PGK1 catalyzes the first ATP-generating step in glycolysis, the conversion of 1,3-bisphosphoglycerate to 3-phosphoglycerate.

Binding Affinity and Mechanism of Action

Terazosin binds directly to the ADP/ATP binding pocket of PGK1.[1] Isothermal Titration Calorimetry (ITC) has been used to determine the binding affinity of racemic terazosin to PGK1, revealing a dissociation constant (Kd) of 2.78 µM .[1] This binding affinity is approximately 10-fold higher than that of its natural substrate, ADP (Kd ≈ 29 µM).[1] While specific quantitative data for the (R)-enantiomer's binding affinity is not yet widely published, the neuroprotective effects are attributed to this interaction.

The mechanism of action is paradoxical; while binding at the substrate site would suggest competitive inhibition, at low concentrations, terazosin acts as a PGK1 activator. This is thought to occur by promoting a conformational change that facilitates the release of the product, ATP, which is a rate-limiting step in the enzyme's catalytic cycle.[2]

A modified version of Terazosin, referred to as TZ-md, in which a nitrogen on the quinazoline ring is replaced by a carbon, has been shown to have a ~1000-fold reduced affinity for the α1-adrenoceptor.[1] However, TZ-md retains its anti-apoptotic effects, demonstrating that the neuroprotective action of Terazosin is mediated through PGK1 and is independent of its α1-adrenergic receptor antagonism.

Quantitative Data

The following tables summarize the key quantitative data regarding the interaction of Terazosin with PGK1 and its downstream effects.

| Ligand | Target | Binding Affinity (Kd) | Assay Method | Source |

| Racemic Terazosin | PGK1 | 2.78 µM | Isothermal Titration Calorimetry (ITC) | |

| ADP | PGK1 | 29 µM | - | |

| ATP | PGK1 | 330 µM | - |

Table 1: Binding Affinities of Terazosin and Natural Ligands to PGK1.

| Terazosin Concentration | Effect on PGK1 Activity | Source |

| 2.5 nM - 0.5 µM | Activation | |

| ≥ 2.5 µM | Inhibition |

Table 2: Biphasic Dose-Response of Racemic Terazosin on in vitro PGK1 Activity.

| Daily Dose (Racemic Terazosin) | Change in Whole Blood ATP/Hb Levels (Mean ± SEM) | p-value vs. Baseline | Source |

| 1 mg/day | +1.26% ± 1.62% | 0.46 | |

| 5 mg/day | +6.22% ± 1.62% | <0.01 | |

| 10 mg/day | +4.10% ± 2.02% | 0.06 |

Table 3: Dose-Dependent Effect of Racemic Terazosin on Whole Blood ATP Levels in Healthy Adults.

Signaling Pathways and Experimental Workflows

The activation of PGK1 by (R)-Terazosin initiates a cascade of events that ultimately leads to neuroprotection. The following diagrams illustrate the proposed signaling pathway and the general workflows for key experiments.

Experimental Protocols

In Vitro PGK1 Enzyme Activity Assay (Spectrophotometric)

This coupled enzyme assay measures PGK1 activity by monitoring the consumption of NADH at 340 nm.

Materials:

-

Purified recombinant human PGK1

-

(R)-Terazosin hydrochloride

-

Assay Buffer: 20 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl₂

-

Substrates: 3-Phosphoglyceric acid (3-PG), Adenosine 5'-diphosphate (ADP)

-

Coupling Enzyme: Glyceraldehyde-3-phosphate dehydrogenase (GAPDH)

-

Nicotinamide adenine dinucleotide, reduced form (NADH)

-

96-well UV-transparent microplate

-

Spectrophotometer capable of kinetic reads at 340 nm

Procedure:

-

Reagent Preparation:

-

Prepare a master mix containing assay buffer, 1 mM ATP, 6.5 mM 3-PG, 0.2 mM NADH, and 1 U/mL GAPDH.

-

Prepare serial dilutions of (R)-Terazosin in the assay buffer.

-

-

Assay Setup:

-

In a 96-well plate, add 5 µL of each (R)-Terazosin dilution or vehicle control.

-

Add 85 µL of the master mix to each well.

-

Add 5 µL of purified PGK1 (final concentration ~5-10 ng/µL).

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 10 µL of ADP solution (final concentration ~0.5 mM).

-

Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

-

Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (V₀) from the linear portion of the absorbance vs. time curve.

-

Use the Beer-Lambert law (ε for NADH = 6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumption, which is proportional to PGK1 activity.

-

Plot PGK1 activity as a function of (R)-Terazosin concentration to determine the dose-response curve.

-

Measurement of Brain ATP Levels by ³¹P-Magnetic Resonance Spectroscopy (³¹P-MRS)

This non-invasive technique allows for the in vivo quantification of phosphorus-containing metabolites, including ATP, in the brain.

Materials and Equipment:

-

MRI scanner with ³¹P-MRS capabilities (e.g., 3T or higher)

-

Dual-tuned ¹H/³¹P head coil

-

Animal model or human subjects

-

Anesthesia and monitoring equipment (for animal studies)

Procedure (General Overview for Human Studies):

-

Subject Preparation:

-

Obtain informed consent.

-

Position the subject comfortably in the MRI scanner with their head secured within the ¹H/³¹P coil.

-

-

Localization and Shimming:

-

Acquire anatomical ¹H images (e.g., T1-weighted) to define the volume of interest (VOI) in the brain (e.g., occipital lobe, basal ganglia).

-

Perform automated or manual shimming on the VOI to optimize magnetic field homogeneity.

-

-

³¹P-MRS Data Acquisition:

-

Use a pulse-acquire sequence with a long repetition time (TR) (e.g., >15s) to ensure fully relaxed spectra for accurate quantification.

-

Employ a localization technique such as ISIS (Image-Selected In Vivo Spectroscopy) or CSI (Chemical Shift Imaging) to acquire spectra from the defined VOI.

-

Acquire a sufficient number of averages to achieve an adequate signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Apply post-processing steps such as Fourier transformation, phasing, and baseline correction to the raw data.

-

Fit the spectral peaks corresponding to γ-ATP, α-ATP, β-ATP, phosphocreatine (PCr), and inorganic phosphate (Pi) using a spectral fitting software (e.g., jMRUI, LCModel).

-

Calculate the relative concentrations of ATP, often expressed as a ratio to a stable internal reference like PCr or total phosphorus signal.

-

Compare ATP levels before and after treatment with (R)-Terazosin.

-

Luciferase-Based ATP Assay in Neuronal Cell Lysates

This highly sensitive assay quantifies ATP based on the light-producing reaction catalyzed by luciferase.

Materials:

-

Neuronal cell culture (e.g., primary neurons or SH-SY5Y cells)

-

(R)-Terazosin hydrochloride

-

ATP Assay Kit (containing luciferase, D-luciferin, and lysis buffer)

-

96-well opaque white microplate

-

Luminometer

Procedure:

-

Cell Culture and Treatment:

-

Plate neuronal cells in a 96-well plate at an appropriate density and allow them to adhere.

-

Treat the cells with various concentrations of (R)-Terazosin or vehicle control for the desired duration.

-

-

Cell Lysis:

-

Remove the culture medium.

-